molecular formula C16H22N2O3S B4020421 N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide

N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide

Cat. No. B4020421
M. Wt: 322.4 g/mol
InChI Key: CMTPLAYBZDDPRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or aliphatic compounds. For instance, the synthesis and crystal structure of N-cyclohexyl-2-nitrobenzamide were detailed, highlighting the crystallization and characterization methods employed, such as X-ray diffraction analysis (Saeed, Hussain, & Bolte, 2010). Similar methodologies can be applied to synthesize N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide, with adjustments to incorporate the specific functional groups and the methyl and nitro substituents on the benzamide backbone.

Molecular Structure Analysis

Molecular structure analysis often utilizes spectroscopic data and crystallography to determine the configuration and conformation of compounds. For related compounds, techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography have been employed to elucidate their structures, providing insights into bond lengths, angles, and molecular geometry (Saeed et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzamide derivatives can vary widely, from nucleophilic substitutions to cyclization reactions. For example, the regioselectivity of nucleophilic substitution of the nitro group in trinitrobenzamide was explored, showcasing the chemical reactivity of nitrobenzamide compounds under different conditions (Shkinyova et al., 2000).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding a compound's behavior in different environments. Studies on similar compounds have provided detailed analyses of their physical properties, including their crystallization behavior and stability under various conditions (Saeed, Hussain, & Bolte, 2010).

Chemical Properties Analysis

The chemical properties of N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide, such as its reactivity, stability, and interactions with other molecules, can be inferred from studies on related compounds. For instance, the synthesis and characterization of nickel(II) and copper(II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide have been conducted, highlighting the compound's potential for forming metal complexes and its antibacterial activity (Saeed, Rashid, Ali, & Hussain, 2010).

properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12-7-8-13(11-15(12)18(20)21)16(19)17-9-10-22-14-5-3-2-4-6-14/h7-8,11,14H,2-6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTPLAYBZDDPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCSC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexylsulfanyl)ethyl]-4-methyl-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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